Meta-Chlorophenyl and N-Methyl Substitution Pattern
The compound (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine is distinguished by its specific N-methyl group on the ethylenediamine backbone, in contrast to its N-ethyl analog (CAS 61694-81-3) or unsubstituted N-(3-chlorophenyl)ethylenediamine (CAS 14088-83-6) [1]. The 3-chloro substitution on the phenyl ring also distinguishes it from the 4-chloro isomer (CAS 21647-84-7) [2]. While quantitative binding or reactivity data for the target compound is not publicly available, the steric and electronic differences conferred by the N-methyl versus N-ethyl or unsubstituted amine are well-established principles in medicinal chemistry for modulating target engagement and metabolic stability [3].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 3-chlorophenyl group; N-methyl substitution on ethylenediamine |
| Comparator Or Baseline | N-ethyl analog (CAS 61694-81-3); 4-chloro isomer (CAS 21647-84-7); unsubstituted N-(3-chlorophenyl)ethylenediamine (CAS 14088-83-6) |
| Quantified Difference | Structural variation; no direct quantitative data available for comparison. |
| Conditions | Not applicable (structural analysis) |
Why This Matters
The precise substitution pattern dictates the molecule's 3D conformation and electronic distribution, which are primary drivers of binding affinity and selectivity in biological systems.
- [1] Chemsrc. (2016). N-(3-chlorophenyl)-1,2-diaminoethane. CAS 14088-83-6. Chemical Database Entry. View Source
- [2] iChemistry. (n.d.). 1,2-Ethanediamine, N1-(4-chlorophenyl)-N1-methyl-. CAS 21647-84-7. Chemical Database Entry. View Source
- [3] PubChem. (n.d.). N1-[(3-Chlorophenyl)methyl]-N1-methyl-1,2-ethanediamine. CAS 103264-69-3. PubChem Compound Summary. View Source
